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Compound of Interest

Compound Name: 3-Bromo-5-iodophenol

Cat. No.: B155156 Get Quote

3-Bromo-5-iodophenol is a halogenated aromatic compound with a molecular formula of

C₆H₄BrIO and a molecular weight of 298.90 g/mol .[1][2] Its structure, featuring a phenol

backbone with bromine and iodine substituents at the meta positions relative to the hydroxyl

group, makes it a valuable building block in organic synthesis. The differential reactivity of the

C-Br and C-I bonds, coupled with the directing effects of the hydroxyl group, allows for

selective functionalization, rendering it a key intermediate in the development of novel

pharmaceutical agents and complex organic materials.

An accurate and thorough understanding of its spectroscopic characteristics is paramount for

reaction monitoring, quality control, and structural confirmation in any research and

development pipeline. This guide provides a detailed examination of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Atom Numbering
To ensure clarity throughout this guide, the following numbering scheme for the atoms of 3-
Bromo-5-iodophenol will be used.

Caption: IUPAC numbering of 3-Bromo-5-iodophenol.
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Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information

about the electronic environment of hydrogen atoms within a molecule. For 3-Bromo-5-
iodophenol, it allows for the unambiguous identification of the aromatic protons.

Experimental Protocol: ¹H NMR
Sample Preparation: Accurately weigh 5-10 mg of 3-Bromo-5-iodophenol and dissolve it in

approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00

ppm).

Acquisition: Acquire the spectrum on a 300 MHz or higher NMR spectrometer. Standard

acquisition parameters include a 30° pulse width, a relaxation delay of 1 second, and 16-64

scans.[3]

Processing: Process the resulting Free Induction Decay (FID) with an exponential window

function and perform a Fourier transform. Phase and baseline correct the spectrum

manually.

Data Summary: ¹H NMR
The predicted ¹H NMR spectral data for 3-Bromo-5-iodophenol in CDCl₃ is summarized

below.[4]

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-O ~4.77 Singlet (broad) -

H-6 7.42 Triplet (t) 1.4

H-2 7.13
Doublet of Doublets

(dd)
1.4, 2.2

H-4 6.96
Doublet of Doublets

(dd)
1.9, 2.2
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Analysis and Interpretation
The aromatic region of the ¹H NMR spectrum is characteristic of a 1,3,5-trisubstituted benzene

ring.

Hydroxyl Proton (H-O): The hydroxyl proton typically appears as a broad singlet. Its chemical

shift is highly dependent on concentration, temperature, and solvent due to hydrogen

bonding.

Aromatic Protons (H-2, H-4, H-6):

H-6: This proton is situated between the hydroxyl and iodo substituents. It appears as a

triplet due to meta-coupling with both H-2 and H-4 (J ≈ 1.4 Hz).

H-2: This proton is adjacent to the hydroxyl group and meta to the bromine. It resonates as

a doublet of doublets, arising from meta-coupling to H-6 (J ≈ 1.4 Hz) and another meta-

coupling to H-4 (J ≈ 2.2 Hz).

H-4: This proton is positioned between the bromo and iodo groups. It appears as a doublet

of doublets due to meta-coupling with H-2 (J ≈ 2.2 Hz) and a different meta-coupling with

H-6 (J ≈ 1.9 Hz).

The downfield shift of all aromatic protons (6.9-7.5 ppm) is consistent with their attachment to

an electron-deficient aromatic ring, influenced by the electronegative halogen and oxygen

substituents.[5]

¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR spectroscopy provides insight into the carbon framework of a molecule. While

experimental data for 3-Bromo-5-iodophenol is not readily available, a reliable prediction can

be made based on the known spectra of 3-bromophenol and 3-iodophenol and established

substituent effects.[6][7]

Experimental Protocol: ¹³C NMR
Sample Preparation: Dissolve 20-50 mg of the compound in ~0.7 mL of a deuterated solvent

(e.g., CDCl₃).
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Acquisition: Use a high-resolution NMR spectrometer (e.g., 75 or 125 MHz). A standard

proton-decoupled pulse sequence is employed. Due to the low natural abundance of ¹³C, a

larger number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are typically

required.[3]

Processing: The FID is processed similarly to the ¹H NMR spectrum.

Predicted Data Summary: ¹³C NMR
Carbon Atom

Predicted Chemical Shift
(δ, ppm)

Rationale

C-1 (C-OH) ~156
Attached to the highly

electronegative oxygen.

C-3 (C-Br) ~123 Direct attachment to bromine.

C-5 (C-I) ~95

Direct attachment to iodine

causes significant shielding

(heavy atom effect).

C-2 ~124 Ortho to the hydroxyl group.

C-4 ~133
Positioned between the two

halogen substituents.

C-6 ~116
Ortho to the hydroxyl group

and iodo substituent.

Analysis and Interpretation
The chemical shifts in ¹³C NMR are primarily influenced by the electronegativity of adjacent

atoms and resonance effects.

C-1 (C-OH): The carbon bearing the hydroxyl group is expected to be the most downfield-

shifted aromatic carbon due to the strong deshielding effect of the oxygen atom.

C-3 (C-Br) and C-5 (C-I): The carbons directly bonded to the halogens show distinct shifts.

The C-I bond (C-5) will be significantly upfield (shielded) compared to the C-Br bond (C-3).
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This is a classic example of the "heavy atom effect," where the large electron cloud of iodine

induces significant shielding.

C-2, C-4, C-6: The remaining carbons will have shifts influenced by their proximity to the

three different substituents. Their predicted resonances fall within the typical range for

substituted aromatic carbons, generally between 110-140 ppm.[8]

Infrared (IR) Spectroscopy: Functional Group
Fingerprinting
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the

functional groups present in a molecule by measuring the absorption of infrared radiation.[9]

Experimental Protocol: FTIR (ATR)
Sample Preparation: Place a small amount of the solid 3-Bromo-5-iodophenol sample

directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

Record the spectrum, typically over a range of 4000-400 cm⁻¹.

Background: A background spectrum of the clean, empty ATR crystal should be recorded

and automatically subtracted from the sample spectrum.

Predicted Data Summary: IR Absorption Bands
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Wavenumber (cm⁻¹) Vibration Type Intensity

3550 - 3200
O-H stretch (hydrogen-

bonded)
Strong, Broad

~3030 Aromatic C-H stretch Medium-Weak

1600, 1500 Aromatic C=C ring stretch Medium-Strong

1660 - 2000
Aromatic overtone/combination

bands
Weak

~1250 C-O stretch (phenol) Strong

690 - 900
Aromatic C-H out-of-plane

bend
Strong

Below 700 C-Br and C-I stretches Medium-Strong

Analysis and Interpretation
The IR spectrum serves as a unique chemical fingerprint.[10]

O-H Stretch: A prominent broad absorption band in the 3550-3200 cm⁻¹ region is a definitive

indicator of the hydroxyl group, with the broadening caused by intermolecular hydrogen

bonding.

Aromatic C-H and C=C Stretches: Sharp peaks around 3030 cm⁻¹ are characteristic of C-H

stretching in aromatic rings.[8] Strong absorptions around 1600 and 1500 cm⁻¹ are due to

the stretching vibrations of the carbon-carbon double bonds within the benzene ring.[11]

C-O Stretch: A strong band for the phenolic C-O stretch is expected around 1250 cm⁻¹.

Out-of-Plane Bending: The substitution pattern on the benzene ring can often be deduced

from the strong C-H out-of-plane bending bands in the 900-690 cm⁻¹ "fingerprint" region.[8]

Carbon-Halogen Stretches: The vibrations corresponding to C-Br and C-I bonds are found at

lower frequencies, typically below 700 cm⁻¹.
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Mass Spectrometry: Molecular Weight and
Fragmentation
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule

and its fragments, allowing for the determination of the molecular weight and elucidation of its

structure.[12]

Experimental Protocol: Electron Ionization (EI-MS)
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

where it is vaporized.

Ionization: The gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing the ejection of an electron to form a molecular ion (M•⁺).

Fragmentation: The high-energy molecular ion is unstable and fragments into smaller,

charged ions and neutral radicals.

Analysis: The positively charged ions are accelerated and separated based on their mass-to-

charge (m/z) ratio by a mass analyzer.

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Analysis and Interpretation
The mass spectrum of 3-Bromo-5-iodophenol is expected to show several key features:

Molecular Ion (M•⁺): A crucial feature is the molecular ion peak. Due to the presence of

bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 natural abundance, the

molecular ion will appear as a pair of peaks (an M•⁺ and an M+2 peak) of almost equal

intensity.[13][14] The nominal molecular weight is 298.90, so these peaks will appear at m/z

values corresponding to [C₆H₄⁷⁹BrIO]•⁺ and [C₆H₄⁸¹BrIO]•⁺. The monoisotopic mass is

297.84902 Da.[2]

Fragmentation Pattern: The fragmentation is dictated by the relative bond strengths (C-I < C-

Br < C-O). The weakest bond, the carbon-iodine bond, is expected to cleave first.[15]
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[M]•⁺
m/z = 298/300

[M-I]⁺
m/z = 171/173

- •I [M-I-Br]⁺
m/z = 92

- •Br [C₅H₄]⁺
m/z = 64

- CO

Click to download full resolution via product page

Caption: Predicted primary fragmentation pathway for 3-Bromo-5-iodophenol in EI-MS.

Loss of Iodine: The initial and most facile fragmentation is the loss of an iodine radical (•I,

mass 127) to give a fragment ion at m/z 171/173. This fragment will still show the

characteristic 1:1 isotopic pattern for bromine.

Loss of Bromine: The [M-I]⁺ fragment can then lose a bromine radical (•Br, mass 79/81) to

yield an ion at m/z 92.

Loss of Carbon Monoxide: The resulting phenoxy cation can subsequently lose a molecule of

carbon monoxide (CO, mass 28) to form a cyclopentadienyl cation fragment at m/z 64.

Conclusion
The spectroscopic data of 3-Bromo-5-iodophenol provides a complete and unambiguous

structural characterization. ¹H NMR confirms the 1,3,5-trisubstituted pattern of the aromatic

ring. ¹³C NMR elucidates the carbon skeleton, highlighting the significant shielding effect of the

iodine atom. IR spectroscopy validates the presence of the key hydroxyl and aromatic

functional groups. Finally, mass spectrometry confirms the molecular weight and reveals a

predictable fragmentation pattern governed by the relative strengths of the carbon-halogen

bonds, with the isotopic signature of bromine serving as a definitive marker. This

comprehensive guide serves as an essential reference for scientists utilizing this important

chemical intermediate in their research and development endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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